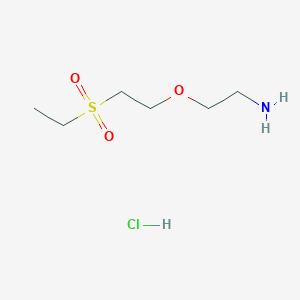![molecular formula C11H22FNO B1531513 (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine CAS No. 2098050-70-3](/img/structure/B1531513.png)
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine
概要
説明
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine is a chemical compound with the molecular formula C12H22FNO It is characterized by the presence of an ethoxypropyl group and a fluorocyclopentylmethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine typically involves a multi-step process. One common method starts with the preparation of the fluorocyclopentylmethylamine intermediate. This intermediate is then reacted with 3-ethoxypropyl bromide under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or fluorocyclopentylmethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction may produce amines or alcohols.
科学的研究の応用
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or act as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, it may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways and physiological responses.
類似化合物との比較
Similar Compounds
(3-Ethoxypropyl)[(1-chlorocyclopentyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
(3-Ethoxypropyl)[(1-bromocyclopentyl)methyl]amine: Similar structure but with a bromine atom instead of fluorine.
(3-Ethoxypropyl)[(1-iodocyclopentyl)methyl]amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine imparts unique properties compared to its halogenated analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
特性
IUPAC Name |
3-ethoxy-N-[(1-fluorocyclopentyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-2-14-9-5-8-13-10-11(12)6-3-4-7-11/h13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFJEVFEEYVDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)


![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)



![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)

